2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- is an organic compound with the molecular formula C18H32O2 It is a derivative of cyclohexenone, featuring a hydroxydodecyl group attached to the third carbon of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenone derivatives are often produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular receptors, enzymes, and other proteins, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-:
Cyclohexenone: The parent compound, cyclohexenone, is a versatile intermediate in organic synthesis.
Uniqueness
2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- is unique due to the presence of the long hydroxydodecyl chain, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions.
Properties
CAS No. |
210886-26-3 |
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Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(12-hydroxydodecyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H32O2/c19-15-10-8-6-4-2-1-3-5-7-9-12-17-13-11-14-18(20)16-17/h16,19H,1-15H2 |
InChI Key |
OSHCSGKZRIPLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)CCCCCCCCCCCCO |
Origin of Product |
United States |
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